

Technical Validation Guide: 2-Bromo-5-methoxy-4-propoxybenzoyl Chloride

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Compound of Interest

Compound Name: 2-Bromo-5-methoxy-4-propoxybenzoyl chloride

CAS No.: 1160250-44-1

Cat. No.: B1372423

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Executive Summary

2-Bromo-5-methoxy-4-propoxybenzoyl chloride is a critical electrophilic intermediate, primarily utilized in the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Remogliflozin etabonate). Due to the high lability of the acyl chloride moiety, standard purity assays like HPLC can be misleading due to on-column hydrolysis.

This guide provides a comparative analysis of Elemental Analysis (EA) data against alternative validation methods. It establishes EA as the definitive metric for distinguishing the active acid chloride from its hydrolyzed precursor, 2-Bromo-5-methoxy-4-propoxybenzoic acid, ensuring downstream reaction efficiency.

Comparative Data Analysis: Product vs. Impurities

In drug development, the "Comparison" for an intermediate is often against its own degradation products. The table below compares the theoretical Elemental Analysis of the target Acid Chloride against its primary impurity (Hydrolyzed Acid) and a common synthesis artifact (residual Thionyl Chloride complex).

Table 1: Theoretical vs. Diagnostic Elemental Composition

| Element | Target Product (Acid Chloride) | Primary Impurity (Hydrolyzed Acid) | Differentiation Logic |
|---------------|--------------------------------|------------------------------------|--|
| Formula | | | |
| Mol. Weight | 307.57 g/mol | 289.12 g/mol | |
| Carbon (C) | 42.96% | 45.69% | Acid impurity raises %C by ~2.7%. |
| Hydrogen (H) | 3.93% | 4.53% | Hydrolysis increases %H (addition of -OH). |
| Chlorine (Cl) | 11.53% | 0.00% | Critical Indicator: Absence of Cl confirms hydrolysis. |
| Bromine (Br) | 25.98% | 27.64% | |
| Oxygen (O) | 15.60% | 22.14% | |

“

Analyst Note: A measured Chlorine content of <11.0% usually indicates partial hydrolysis or incomplete conversion from the acid precursor. A Carbon content >43.5% strongly suggests the presence of the starting benzoic acid derivative.

Synthesis & Validation Workflow

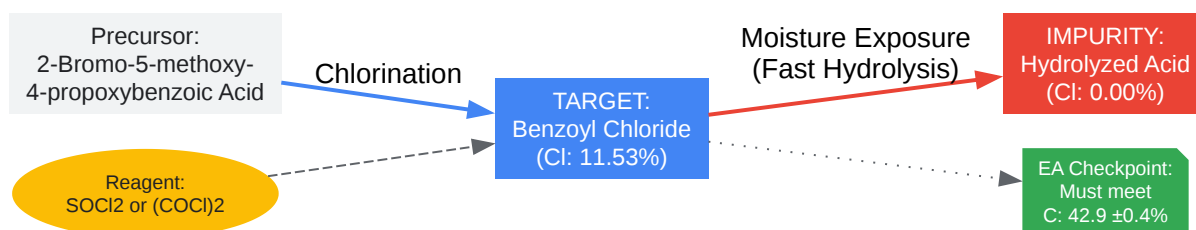
To achieve the theoretical values listed above, the synthesis method must be rigorously controlled. We compare the two industry-standard routes: Thionyl Chloride (

) vs. Oxalyl Chloride (

).

Figure 1: Synthesis & Degradation Pathway

The following diagram illustrates the critical control points where EA data validates the pathway.



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Caption: Reaction pathway highlighting the reversibility of the acid chloride to the acid impurity upon moisture exposure, detectable via Chlorine elemental analysis.

Detailed Experimental Protocols

Synthesis Protocol (Thionyl Chloride Route)

Rationale:

is preferred over Oxalyl Chloride for this substrate due to ease of removing volatile byproducts (and

), ensuring the EA data is not skewed by trapped catalyst.

- Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (or inlet).
- Charging: Add 2-Bromo-5-methoxy-4-propoxybenzoic acid (10.0 g, 34.6 mmol) and Toluene (50 mL).
- Activation: Add Thionyl Chloride (

-) (8.23 g, 5.0 mL, 69.2 mmol) dropwise over 15 minutes.
- Note: A catalytic amount of DMF (0.1 mL) may be added to accelerate reaction, but this introduces Nitrogen traces which can complicate EA. We recommend a catalyst-free reflux for cleaner EA profiles.
 - Reaction: Heat to reflux () for 3 hours. Solution should turn clear.
 - Isolation: Concentrate under reduced pressure (Rotavap) at to remove excess and Toluene.
 - Chase Step: Add fresh Toluene (20 mL) and re-concentrate to azeotrope trace . Repeat twice.
 - Why? Residual will artificially inflate Cl% and Sulfur% in the EA data.

Sampling Protocol for Elemental Analysis (Critical)

Standard EA sampling fails for acid chlorides due to atmospheric moisture hydrolysis during weighing.

- Environment: All sampling must occur in a Glovebox or under a Nitrogen Cone.
- Encapsulation: Use pre-tared Tin (Sn) capsules capable of cold-sealing.
- Procedure:
 - Place 2-3 mg of the oily/solid residue into the capsule.
 - Seal immediately using a cold-welding press inside the inert environment.

- Place the sealed tin capsule inside a secondary vial for transport to the combustion analyzer.
- Calculation Adjustment: Ensure the combustion analyzer is calibrated for Halogens. The presence of Br and Cl requires high-temperature combustion () and specific reduction columns to prevent halogen interference.

Performance Comparison: EA vs. Alternatives

Why choose Elemental Analysis over HPLC or NMR for this specific intermediate?

| Feature | Elemental Analysis (EA) | HPLC-UV/MS | H-NMR |
|-----------------|--|---|--|
| Stability | High. Sealed capsule prevents hydrolysis during measurement. | Low. Sample often hydrolyzes in mobile phase (water/methanol), showing the Acid peak instead of Chloride. | Medium. Requires strictly anhydrous . Traces of water in solvent cause in-situ hydrolysis. |
| Quantification | Absolute purity based on mass %. | Relative purity based on UV extinction (which may differ between Acid and Chloride). | Good for structure, but integration errors occur if relaxation times differ. |
| Differentiation | Definitive. Detects Cl mass %. Acid has 0% Cl. | Ambiguous. Unless derivatized with an amine immediately, the peak usually represents the Acid. | Subtle. Shift in aromatic protons is minor (~0.1 ppm) between Acid and Chloride. |

References

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- Adachi, T., et al. (2001). Synthesis and Pharmacological Activity of Remogliflozin Etabonate. Patent WO2001016129.
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